Molecular weight and formula of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Topic: Molecular Weight and Formula of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(Methylc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Formula of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Format: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (CAS: 1250714-53-4) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceutical agents.[1] Functioning as a high-reactivity electrophile, this compound allows for the introduction of a piperidine-4-carboxamide motif into molecular scaffolds via sulfonyl-group coupling. Its structural duality—combining a reactive sulfonyl chloride head with a stable methylcarbamoyl tail—makes it a critical intermediate for developing G-protein coupled receptor (GPCR) modulators and enzyme inhibitors.
Physicochemical Profile
The following data establishes the core identity and physical parameters of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.
Table 1: Molecular Specifications
Parameter
Value
Chemical Name
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
CAS Number
1250714-53-4
Molecular Formula
C₇H₁₃ClN₂O₃S
Molecular Weight
240.71 g/mol
SMILES
CNC(=O)C1CCN(CC1)S(=O)(=O)Cl
Physical State
White to off-white solid (typically) or viscous oil depending on purity
Solubility
Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols
Stability
Moisture sensitive; hydrolyzes to sulfonic acid and HCl
Structural Analysis
The molecule features a piperidine ring in a chair conformation. The nitrogen at position 1 is functionalized with a sulfonyl chloride group (-SO₂Cl) , creating a tetrahedral geometry around the sulfur atom that is highly susceptible to nucleophilic attack. At the 4-position, the methylcarbamoyl group (-CONHCH₃) extends equatorially to minimize 1,3-diaxial interactions, providing a stable amide linkage that generally survives standard sulfonylation conditions.
Synthesis & Manufacturing Workflow
The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically proceeds via the chlorosulfonylation of the corresponding secondary amine precursor. This process requires strict anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl chloride product.
Core Synthetic Route
Precursor:
-Methylpiperidine-4-carboxamide
Reagent: Sulfuryl Chloride () or Chlorosulfonic Acid ()
Base: Triethylamine () or Diisopropylethylamine (DIPEA) to scavenge HCl.
Diagram 1: Synthesis Workflow
Caption: Step-by-step chlorosulfonylation pathway converting the secondary amine to the sulfonyl chloride.
This compound is a "warhead" for installing the piperidine-sulfonamide moiety. The sulfonyl chloride group is hard and electrophilic, reacting preferentially with primary and secondary amines (to form sulfonamides) or alcohols (to form sulfonates).
Mechanistic Insight: Sulfonylation
The reaction follows an associative
-like mechanism or an addition-elimination pathway at the sulfur center. The nucleophile attacks the sulfur atom, displacing the chloride ion.
Diagram 2: Sulfonamide Coupling Mechanism
Caption: Mechanism of nucleophilic attack by an amine (R-NH2) on the sulfonyl chloride center.
Experimental Protocols
Standard Operating Procedure: Amine Coupling
Objective: Synthesize a sulfonamide derivative from 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride.
Preparation :
Dissolve 1.0 equivalent of the Target Amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Add 1.2–1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
Cool the solution to 0°C under an inert atmosphere (
or Ar).
Addition :
Dissolve 1.1 equivalents of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride in a minimal volume of the same solvent.
Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes. Causality: Slow addition prevents exotherms and minimizes side reactions.
Reaction & Monitoring :
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Validation Step : Check reaction progress via TLC (solvent system: 5% MeOH in DCM). The sulfonyl chloride spot (high Rf) should disappear, and a new polar spot (sulfonamide) should appear.
Workup :
Dilute with DCM and wash sequentially with:
1M HCl (to remove unreacted amine/base).
Saturated
(to neutralize acid).
Brine.
Dry over anhydrous
, filter, and concentrate in vacuo.
Handling & Safety
Corrosivity : Sulfonyl chlorides are corrosive and lachrymators. They generate HCl gas upon contact with moisture.
Storage : Store at 2–8°C under inert gas. Containers must be tightly sealed to prevent hydrolysis.
PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
National Institutes of Health (NIH) . (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]
Technical Guide: 4-(Methylcarbamoyl)piperidine-1-sulfonyl Chloride in Drug Discovery
This technical guide details the applications, synthetic utility, and experimental protocols for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (CAS: 1250714-53-4). It is designed for medicinal chemists and process sc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the applications, synthetic utility, and experimental protocols for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (CAS: 1250714-53-4). It is designed for medicinal chemists and process scientists focusing on fragment-based drug discovery (FBDD) and the optimization of pharmacokinetic profiles.
Executive Summary & Chemical Profile
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a bifunctional reagents used primarily to introduce the 4-(methylcarbamoyl)piperidine motif into small molecule scaffolds via sulfonamide linkage. This moiety is a "privileged structure" in medicinal chemistry, particularly valuable for:
Solubility Enhancement: The piperidine ring disrupts planarity, while the methylcarbamoyl (amide) group provides a hydrogen bond donor/acceptor pair, improving aqueous solubility compared to flat aromatic systems.
Metabolic Stability: Replacing labile urea or ester linkers with sulfonamides often extends half-life (
) in microsomal stability assays.
Target Class Applicability: Highly relevant in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , GPCR ligands, and enzyme inhibitors where a distinct "left-hand side" hydrophobic/polar balance is required.
Mechanistic Applications in Medicinal Chemistry[2][3][4][5][6]
The sEH Inhibitor Transition (Urea to Sulfonamide)
A primary application of this reagent is in the optimization of Soluble Epoxide Hydrolase (sEH) inhibitors. Early generation sEH inhibitors (e.g., AUDA, CUDA) utilized urea linkages which suffered from poor solubility and rapid metabolism.
The 4-(methylcarbamoyl)piperidine-1-sulfonyl fragment serves as a bioisostere for the "left-hand side" of these inhibitors.
Mechanism: The sulfonyl group mimics the transition state geometry required for the hydrolase active site.
Advantage: The piperidine ring fits into the hydrophobic pocket of sEH, while the amide extension (methylcarbamoyl) engages in hydrogen bonding with Asp335 or Tyr383 residues, enhancing potency while improving DMPK properties.
Fragment-Based Library Generation
Due to the high reactivity of the sulfonyl chloride group, this reagent is ideal for Parallel Medicinal Chemistry (PMC) . It can be reacted with a diverse array of primary and secondary amines to rapidly generate a library of sulfonamides for High-Throughput Screening (HTS).
Graph 1: Pharmacophore Assembly & Library Logic
The following diagram illustrates how the reagent acts as a "Linker-Fragment" donor.
Caption: Logical flow of sulfonamide library generation using the reagent as a scaffold donor.
Experimental Protocols
Standard Sulfonylation Protocol
Objective: Coupling 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride with a primary amine (e.g., an aniline or benzylamine derivative).
Solvent: Dichloromethane (DCM) (Anhydrous) or THF.
Catalyst (Optional): DMAP (0.1 equiv) if the amine is unreactive.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Solvation: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).
Base Addition: Add DIPEA (2.5 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.
Reagent Addition: Dissolve 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
Note: Slow addition prevents exotherms and minimizes side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 204 Da).
Purification: Flash column chromatography (typically MeOH/DCM gradients due to the polarity of the amide).
Troubleshooting Low Yields
If the amine is sterically hindered or electron-deficient:
Switch Solvent: Use Pyridine as both solvent and base.
Temperature: Heat to 40–60°C in THF.
Activation: Use microwave irradiation (Caution: Sulfonyl chlorides are thermally sensitive; do not exceed 80°C).
Synthetic Workflow Visualization
The following diagram details the decision tree for synthesizing sEH inhibitors using this reagent.
Caption: Decision tree for synthesizing sulfonamides using 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride.
Stability & Handling (Safety)
Hydrolysis Risk: Sulfonyl chlorides are prone to hydrolysis, forming the corresponding sulfonic acid (
), which is unreactive toward amines.
Verification: Check
NMR before use. The -protons next to the sulfonyl group will shift upfield if hydrolyzed.
Corrosivity: The reagent generates HCl upon reaction (or hydrolysis). Always handle in a fume hood.
Storage: Long-term storage requires sealing under inert gas at 4°C. If the solid turns into a gum/oil, it has likely decomposed.
References
Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
Gomez, G., et al. (2012). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Blunt, C. E., et al. (2023). "Late-Stage Sulfonylation of Amines." Organic Process Research & Development. (General methodology reference).
SMILES string and InChIKey for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Chemical Identity & Structural Characterization[1][2][3][4] 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Structural Characterization[1][2][3][4]
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of sulfonamide-based libraries. It features a piperidine core functionalized with a reactive sulfonyl chloride group at the nitrogen (N1) position and a methylamide moiety at the C4 position.
Core Identifiers
Property
Specification
CAS Number
1250714-53-4
IUPAC Name
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Molecular Formula
CHClNOS
Molecular Weight
240.71 g/mol
SMILES
CNC(=O)C1CCN(CC1)S(=O)(=O)Cl
InChIKey
ZVFHIEVMQRLYMF-UHFFFAOYSA-N
Physical State
Solid (typically off-white to pale yellow) or oil depending on purity
Solubility
Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols
Synthesis Methodology
The synthesis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically follows a chlorosulfonylation pathway. As a Senior Application Scientist, I recommend the direct reaction of the secondary amine precursor with sulfuryl chloride (
) under controlled conditions to minimize symmetric sulfamide formation ().
Retrosynthetic Analysis
The molecule is disconnected at the N-S bond. The precursor is N-methylpiperidine-4-carboxamide (N-methylisonipecotamide), which is commercially available or easily synthesized from isonipecotic acid esters.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add the precursor (N-methylpiperidine-4-carboxamide) and anhydrous DCM (0.2 M concentration).
Base Addition: Add TEA (1.2 equiv) and cool the reaction mixture to -78°C or -10°C . Note: Lower temperatures favor the kinetic sulfonyl chloride product over the thermodynamic sulfamide dimer.
Chlorosulfonylation: Add a solution of Sulfuryl chloride (1.1 equiv) in DCM dropwise over 30 minutes. The slow addition is critical to prevent localized excesses that lead to dimerization.
Reaction: Allow the mixture to warm to 0°C and stir for 1–2 hours. Monitor by TLC (convert an aliquot to a methyl sulfonamide using MeOH/TEA to check completion, as the chloride is unstable on silica).
Workup: Dilute with cold DCM. Wash rapidly with ice-cold 0.5 M HCl (to remove amine salts) followed by cold brine.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo at <30°C. The product is often used immediately in the next step due to instability.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the secondary amine to the sulfonyl chloride.
Caption: Synthetic pathway for the chlorosulfonylation of the piperidine precursor.
Applications in Drug Discovery[4][5][6]
This compound serves as a "warhead" or linker in medicinal chemistry. Its primary utility lies in generating sulfonamides , a privileged scaffold in pharmacology (e.g., diuretics, carbonic anhydrase inhibitors, HIV protease inhibitors).
Sulfonamide Library Generation
The sulfonyl chloride reacts with diverse amines (
) to create a library of 4-substituted piperidine sulfonamides.
General Coupling Protocol:
Dissolve 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.0 equiv) in DCM or THF.
Add the target amine (1.1 equiv) and Pyridine (2.0 equiv).
Stir at Room Temperature for 4–12 hours.
Purify via preparative HPLC or silica chromatography.
Mechanistic Insight
The reaction proceeds via an
-like mechanism at the sulfur atom. The diagram below details the nucleophilic substitution.
Caption: Mechanism of sulfonamide formation via nucleophilic attack on the sulfonyl sulfur.
Handling, Safety & Storage (E-E-A-T)
As a reactive electrophile, this compound requires strict handling protocols to maintain integrity and ensure safety.
Stability Profile
Moisture Sensitivity: High. Hydrolyzes rapidly to the corresponding sulfonic acid (
) and HCl gas upon contact with water or humid air.
Thermal Stability: Moderate. Decomposes at elevated temperatures (>60°C).
Safety Protocols
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work in a fume hood.
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed.
Quality Control (QC)
To validate the reagent before use, perform a Derivatization Check :
Take a small aliquot (~5 mg).
React with excess Morpholine in DCM.
Run LC-MS.
Pass Criteria: Observation of the morpholine-sulfonamide adduct mass; absence of sulfonic acid peak.
References
ChemSRC . (2025). 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride - CAS 1250714-53-4. Retrieved from [Link]
PubChem . (2025).[1] Compound Summary: Piperidine-1-sulfonyl chloride derivatives. National Library of Medicine. Retrieved from [Link]
General procedure for nucleophilic attack on piperidine sulfonyl chlorides
Abstract & Strategic Context Piperidine sulfonyl chlorides are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize sulfonamide-based libraries targeting GPCRs, ion channels, and enzym...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
Piperidine sulfonyl chlorides are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize sulfonamide-based libraries targeting GPCRs, ion channels, and enzymes (e.g., carbonic anhydrase inhibitors).
This guide addresses the two distinct structural classes of this reagent:
Piperidine-1-sulfonyl chloride (Sulfamoyl chlorides): The sulfonyl group is attached to the nitrogen. These are generally stable but less reactive than aryl sulfonyl chlorides.
Piperidine-
-sulfonyl chloride (Aliphatic sulfonyl chlorides): The sulfonyl group is attached to a ring carbon (typically C3 or C4). These are highly reactive and prone to a specific side reaction—sulfene elimination —which requires precise temperature and base control to avoid yield loss.
Chemical Mechanism & Causality
To optimize yield, one must understand the competing mechanisms.
The Primary Pathway: Nucleophilic Substitution (
-like)
The desired reaction involves the nucleophilic attack of an amine (
) on the sulfur atom.
Step 1 (Association): The amine attacks the sulfur, forming a trigonal bipyramidal intermediate.
Step 2 (Elimination): The chloride ion is expelled.
Base Role: The base (TEA, DIPEA, or Pyridine) acts as a proton sponge to neutralize the HCl byproduct, driving the equilibrium forward.
The "Hidden" Trap: Sulfene Elimination (Aliphatic Only)
For C-substituted piperidine sulfonyl chlorides (e.g., Piperidine-4-sulfonyl chloride), a competing pathway exists if the base is too strong or the temperature too high.
Mechanism: The base abstracts an acidic proton from the
-carbon (adjacent to the sulfur), eliminating to form a transient, highly reactive sulfene ().
Consequence: This intermediate can dimerize, oligomerize, or react non-selectively, leading to "tar" and low yields.
Dissolve the Amine in Pyridine (or DCM/Pyridine mixture).
Add DMAP (10 mol%).
Mechanism:[5][6][7] DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate, which is a better leaving group than chloride.
Standard. Excellent solubility for organic amines. Easy workup.
THF (Tetrahydrofuran)
Use if the amine is polar or if the sulfonyl chloride is a solid that resists DCM solubility.
Water/Dioxane
Only for Schotten-Baumann (Protocol C). Good for amino acids.
Base
TEA / DIPEA
Standard for Protocol A. DIPEA is preferred if the amine is hindered.
Pyridine
Essential for weak nucleophiles. Avoid with C-substituted chlorides if high heat is needed (sulfene risk).
Mild inorganic base. Best for preventing sulfene elimination in sensitive aliphatic substrates.
Table 2: Troubleshooting Common Failures
Observation
Diagnosis
Corrective Action
Low Yield + "Tar"
Sulfene formation (polymerization).
Switch to Protocol C (Schotten-Baumann) or keep temp strictly . Use milder base ().
Starting Material Remains
Hydrolysis of Sulfonyl Chloride.
Ensure solvents are anhydrous . Sulfonyl chlorides hydrolyze rapidly in wet solvents.
Product is Water Soluble
Loss during aqueous workup.
Do not wash with water. Evaporate solvent and purify directly via Flash Chromatography or Prep-HPLC.
Safety & Handling (Critical)
Lachrymators: Piperidine sulfonyl chlorides can be severe lachrymators (tear-inducing). Always handle in a fume hood.
Pressure Build-up: The reaction generates HCl (neutralized by base). If the scale is large (>10g), ensure the vessel is vented through a drying tube to prevent pressure accumulation.
Corrosivity: Direct contact causes severe skin burns. Double-glove (Nitrile) is recommended.
References
Mechanism of Sulfonylation
Title: Nucleophilic Substitution at Sulfonyl Sulfur.[9][10] Kinetics and Mechanism.
Source:Journal of the American Chemical Society[7]
Preventing hydrolysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthetic Applications Welcome to the technical support center for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthetic Applications
Welcome to the technical support center for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. As Senior Application Scientists, we understand the unique challenges this highly reactive sulfonylating agent presents. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to ensure the success of your experiments. Our focus is on mitigating the primary failure mode for this reagent: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation reaction with 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is giving very low yields. What is the most likely cause?
Low or inconsistent yields are most commonly due to the premature hydrolysis of the 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. This compound is highly electrophilic and will readily react with even trace amounts of water present in your reaction setup. This hydrolysis reaction produces the corresponding sulfonic acid, which is unreactive towards your desired amine nucleophile and can complicate purification.
To diagnose this issue, we recommend running a quick TLC or LC-MS analysis of your crude reaction mixture. The presence of a polar, UV-active spot or a mass peak corresponding to 4-(methylcarbamoyl)piperidine-1-sulfonic acid is a strong indicator of hydrolysis.
Q2: What is the chemical mechanism of hydrolysis for this sulfonyl chloride, and how does understanding it help me prevent it?
Understanding the mechanism is key to effective prevention. The hydrolysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride proceeds through a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. This is typically an SN2-like process.
Caption: Mechanism of Sulfonyl Chloride Hydrolysis.
By understanding that water is the reactant, you can appreciate why every component of your reaction—solvents, reagents, glassware, and atmosphere—must be scrupulously dry.
Troubleshooting Guide: Proactive Prevention of Hydrolysis
This section provides actionable protocols to minimize the risk of hydrolysis from the moment you receive the reagent to the final workup.
Problem: I suspect my stored 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride has already degraded.
Solution: Proper Storage and Handling
This reagent is sensitive to atmospheric moisture. Proper storage is non-negotiable for maintaining its integrity.
Upon Receipt: Inspect the packaging. Do not use if the seal is compromised.
Storage Conditions: Store the container in a desiccator, preferably within a freezer at -20°C to slow down any potential degradation pathways. The desiccator should contain a fresh, active desiccant like Drierite® or silica gel.
Inert Atmosphere: For long-term storage or after opening, consider transferring the reagent inside a glovebox into smaller, single-use vials under an argon or nitrogen atmosphere. This prevents repeated exposure of the entire batch to ambient air.
Table 1: Recommended Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
-20°C
Reduces the rate of decomposition.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents exposure to atmospheric moisture.
Container
Tightly sealed, amber glass vial
Protects from light and moisture ingress.
Location
Desiccator
Provides an additional layer of protection from moisture.
Problem: How do I set up my reaction to be completely anhydrous?
Solution: Rigorous Anhydrous Reaction Technique
The key to success is creating a reaction environment that is free of water. This requires careful preparation of all components.
Optimization
Optimizing reaction temperature for piperidine sulfonyl chloride stability
Topic: Piperidine-1-Sulfonyl Chloride (PSC) Welcome to the Reagent Optimization Hub. I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Piperidine-1-Sulfonyl Chloride (PSC)
Welcome to the Reagent Optimization Hub.
I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive technical guide designed to stabilize your workflows involving Piperidine-1-Sulfonyl Chloride (PSC). This compound is a critical electrophile in medicinal chemistry, particularly for sulfonamide synthesis, but it possesses a "thermal cliff"—a specific temperature threshold beyond which it rapidly degrades into useless tar and sulfur dioxide.
Part 1: The Thermal "Goldilocks" Zone
Core Directive: You must treat temperature not just as a reaction parameter, but as a stability switch.
PSC is synthesized via the electrophilic attack of sulfuryl chloride (
) or chlorosulfonic acid on piperidine. This reaction is highly exothermic . If the heat of reaction is not removed faster than it is generated, the local temperature spikes, leading to two catastrophic failure modes:
Desulfonylation: The
bond cleaves, releasing gas and leaving behind chlorinated impurities.
Hydrolysis: Even trace moisture becomes hyper-reactive at higher temperatures, converting your chloride to the non-reactive sulfonic acid (
).
Optimization Data Table
The following table summarizes the stability profile of PSC based on thermodynamic behaviors of secondary amine sulfonyl chlorides.
Operational Phase
Optimal Temperature
Critical Limit ()
Consequence of Exceeding
Reagent Addition
-20°C to -5°C
> 0°C
Runaway exotherm; immediate charring.
Reaction Maintenance
-5°C to 0°C
> 25°C
Formation of chlorinated impurities; color change (yellow brown).
Quenching (Workup)
< 10°C
> 20°C
Rapid hydrolysis to piperidine-1-sulfonic acid.
Distillation (Purification)
105°C @ 1 mmHg
> 120°C (Atmospheric)
Explosive decomposition; polymerization.
Long-term Storage
-20°C
> 4°C
Slow release of HCl gas; pressure buildup in vials.
Part 2: Troubleshooting & FAQs
Direct answers to your experimental failures.
Q1: My reaction mixture turned black and tarry within minutes of adding sulfuryl chloride. What happened?
Diagnosis: Thermal Runaway / Radical Decomposition.
The Mechanism: You likely added the reagent too fast or without adequate cooling. The reaction of piperidine with
releases massive thermal energy. If the internal temperature crosses ~30°C, the sulfonyl chloride undergoes homolytic cleavage. The resulting radicals polymerize the piperidine ring, creating "tar."
The Fix:
Pre-cool the amine solution to -20°C.
Dilute the sulfuryl chloride in DCM (1:1 ratio) before addition to act as a heat sink.
Monitor Internal Temp: Never trust the bath temperature. Use an internal probe.
Q2: I obtained a solid, but it’s water-soluble and acidic. NMR shows no product.
Diagnosis: Hydrolysis (Formation of Sulfonic Acid).
The Mechanism: Sulfonyl chlorides are moisture sensitive. If you quenched the reaction with water while the mixture was still warm (>20°C), or if your solvent was "wet," the water attacked the sulfur center, displacing the chloride.
The Fix:
Quench Cold: Pour the reaction mixture into ice water (not water into the mixture) to keep the temp < 5°C.
Phase Separation: Extract immediately into an organic solvent (DCM or EtOAc) and dry over
. Do not let it sit in the aqueous phase.
Q3: The bottle of PSC I bought last month is pressurized and fuming. Is it safe?
Diagnosis: Storage Decomposition.
The Mechanism: Moisture ingress has triggered slow hydrolysis, releasing HCl gas. The pressure buildup is dangerous.
The Fix:
Vent Carefully: In a fume hood, carefully relieve the pressure.
Purify or Discard: If it is a dark brown liquid, discard it. If it is slightly yellow, you may be able to redistill it under vacuum (see protocol below), but the titer is likely compromised.
Part 3: Visualization of Stability Pathways
The following diagram illustrates the kinetic competition between successful synthesis and the two primary failure modes (Decomposition and Hydrolysis).
Figure 1: Kinetic pathways of Piperidine-1-Sulfonyl Chloride synthesis. Green paths indicate optimal control; red paths indicate failure modes driven by thermal excess.
Part 4: Validated Experimental Protocol
Standard Operating Procedure (SOP) for High-Stability Synthesis.
Objective: Synthesize Piperidine-1-Sulfonyl Chloride with >95% purity by managing the thermal profile.
Concentrate the solvent under reduced pressure (Rotovap bath < 30°C).
Perform vacuum distillation.
Target: Collect fraction boiling at 105°C / 1 mmHg .
Warning: Do not attempt atmospheric distillation; the compound will decompose.
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11298344, Piperidine-1-sulfonyl chloride.
[Link]
Cross, P. E., et al. Process for the preparation of sulfonyl chlorides.[2] U.S. Patent 7,902,203.[1] (Describes low-temperature chlorosulfonation protocols).
Organic Syntheses. General procedures for Sulfonyl Chloride synthesis via Chlorosulfonic acid. (Adapted for secondary amines).
[Link]
You are working with a sulfamoyl chloride , not a standard aryl sulfonyl chloride (like Tosyl-Cl). This distinction is critical. The nitrogen atom within the piperidine ring donates electron density into the sulfonyl group, rendering the sulfur atom less electrophilic than in benzenesulfonyl chlorides.
Catalysis: You may require nucleophilic catalysis (e.g., DMAP) to drive the reaction to completion.[1]
Hydrolysis Risk: While less reactive toward amines, the reagent remains highly susceptible to hydrolysis, which is often faster than the desired amidation if moisture is present.
Diagnosis: Partial hydrolysis has occurred. The byproduct is the corresponding sulfonic acid (sulfamic acid derivative) and HCl. The HCl further catalyzes degradation.
Action: If the solid is not free-flowing white/off-white powder, repurify or discard.
Storage Protocol:
Temperature:
(Long term).
Atmosphere: Store under Argon/Nitrogen.
Desiccation: Mandatory. The 4-methylcarbamoyl moiety (secondary amide) is capable of hydrogen bonding, making the solid hygroscopic. Absorbed water will destroy the sulfonyl chloride functionality immediately upon dissolution.
Module 2: The "Golden Path" Reaction Protocol
To minimize side reactions (hydrolysis, dimerization, regioselectivity issues), adhere to this optimized workflow.
Solvent & Base Selection Matrix
Component
Recommendation
Technical Rationale
Solvent
Anhydrous DCM or THF
DCM: Excellent solubility for the reagent; easy workup. THF: Good for polar substrates; must be peroxide-free and dry. Avoid: Alcohols (forms sulfonate esters), DMF (can decompose sulfonyl chlorides at high temp).
Base
DIPEA (Hünig's Base)
Preferred. Non-nucleophilic due to steric bulk.[2] Scavenges HCl efficiently without competing for the electrophile.
Alt. Base
Triethylamine (TEA)
Acceptable. Cheaper, but can occasionally act as a nucleophile to form quaternary ammonium salts (less likely with sulfonyl chlorides, but possible).
Catalyst
DMAP (5-10 mol%)
Critical for Sulfamoyl Chlorides. Forms a reactive N-sulfonylpyridinium intermediate that accelerates attack by the amine nucleophile, outcompeting hydrolysis.
Step-by-Step Execution
Drying: Flame-dry glassware and cool under
.
Solvation: Dissolve the Amine Nucleophile (1.0 equiv) and DIPEA (1.2–1.5 equiv) in Anhydrous DCM.
Catalysis: Add DMAP (0.05 equiv) if the amine is secondary or aromatic.
Temperature Control: Cool mixture to
.
Why? Although the reagent is sluggish, mixing is exothermic. Heat promotes hydrolysis over amidation.
Addition: Add 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.
Equilibration: Stir at
for 30 mins, then allow to warm to Room Temperature .
Monitoring: Check LCMS/TLC. If starting amine persists after 4 hours, heat to
(refluxing DCM).
Module 3: Troubleshooting & FAQs
Q1: I see a major impurity with Mass = [M+17] or [M-18] relative to the reagent. What is it?
Answer: This is the Sulfonic Acid (Hydrolysis Product).
Cause: Wet solvent or wet amine.
Fix: The reaction of water with the sulfonyl chloride is competitive. You must dry your amine (azeotrope with toluene) if it is a salt or hygroscopic. Increase reagent equivalents to 1.5x to compensate.
Q2: The reaction is stalled at 50% conversion. Should I add more base?
Answer: No, add DMAP .
Reasoning: The reagent is a sulfamoyl chloride.[3][4] The nitrogen lone pair in the piperidine ring stabilizes the S-Cl bond, making it a poor electrophile. Adding more DIPEA won't help. Adding 10 mol% DMAP creates a "super-active" intermediate that reacts rapidly with your amine.
Q3: Can I use Pyridine as the solvent?
Answer: Yes, but with caveats.
Pros: Pyridine acts as both solvent and catalyst.[2]
Cons: Removing pyridine requires acidic washes (CuSO4 or HCl), which might hydrolyze your newly formed sulfonamide if the workup is too harsh. It is also difficult to remove completely, interfering with NMR. Recommendation: Use DCM with catalytic DMAP instead.
Q4: Is the amide group at position 4 stable?
Answer: Generally, yes.
Risk: If you use strong bases (NaH, KOtBu), you will deprotonate the methylcarbamoyl nitrogen (
). This anion could react with the sulfonyl chloride of another molecule (dimerization).
Prevention: Stick to organic amine bases (DIPEA, TEA) which are too weak to deprotonate the amide.
Module 4: Visualization of Logic
Workflow: Reaction Optimization
Caption: Decision logic for optimizing reaction conditions based on nucleophile reactivity and solvent integrity.
Troubleshooting: Impurity Identification
Caption: Root cause analysis for common side reactions observed during sulfonylation.
References
Reactivity of Sulfamoyl Chlorides
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides.[5] Hell, S. M., et al. J. Am. Chem. Soc.[5]2019 , 141, 15029.
Hydrolysis Kinetics
Kinetics and Mechanism of Hydrolysis of Sulfonyl Chlorides. Gnedin, B. G., et al. J. Org. Chem. USSR1988, 24, 4.
DMAP Catalysis Mechanism
Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[6] Berry, D. J., et al. Chem. Rev.2004 , 104, 2303.
General Sulfonylation Protocols
Practical Synthesis of Sulfonamides. BenchChem Technical Guides.[7]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Stabilization, Isolation, and Purification of R-SO₂Cl Intermediates
Introduction: The "Ticking Clock" of Sulfonyl Chlorides
Sulfonyl chlorides are the "primadonnas" of electrophiles. They are essential for sulfonamide and sulfonate ester synthesis but are plagued by two primary instability modes: Hydrolysis (reaction with ambient moisture to form sulfonic acids) and Thermal Desulfonylation (loss of SO₂ to form aryl/alkyl chlorides).
This guide treats your purification process not as a recipe, but as a race against entropy. Success depends on controlling Temperature , Time , and pH .
Troubleshooting Module: The "Emergency Room"
Use this module to diagnose visible failures in your crude material.
Symptom
Diagnosis
Immediate Action (The "Fix")
White Precipitate in non-polar solvent
Hydrolysis. The product has reverted to sulfonic acid (), which is insoluble in hexanes/toluene.
Do not filter and discard! The solid is the impurity. Filter the solution away from the solid; your product is in the filtrate.
Yellow/Green Gas or fuming
Thermal Decomposition. The compound is ejecting and .
Cool immediately. Store at -20°C. If distilling, lower the bath temperature and improve vacuum (<0.5 mmHg).
Product "Stuck" on Column
Silica Degradation. The acidity of silica () is hydrolyzing the chloride, creating a polar acid that binds to the stationary phase.
Flush the column with 100% EtOAc to recover material, then switch to Protocol C (Fast Filtration) or neutralize silica with 1% (caution: see FAQs).
Oily Sludge (cannot crystallize)
Impurity Eutectic. Residual solvent or mixed anhydrides are preventing lattice formation.
The "Hexane Trituration": Dissolve in minimal , add excess Hexane, and rotovap slowly. The shear force often induces crystallization.
Experimental Protocols: The "Operating Theatre"
Protocol A: The "Ice-Strike" Aqueous Workup
Use this for crude isolation when the reaction solvent is immiscible with water (e.g., DCM, EtOAc).
The Logic: Hydrolysis is a second-order reaction dependent on water concentration and temperature. By dropping the temperature to 0°C, we retard the rate of hydrolysis long enough to remove the salts.
Preparation: Pre-cool all wash buffers (Water, Brine, Sat.
) to 0°C in an ice bath.
Quench: Pour the reaction mixture onto cracked ice (not liquid water). Stir vigorously for <5 minutes.
Phase Separation: Transfer to a separatory funnel immediately.
The "3-Minute Drill":
Wash 1: Cold Water (removes inorganic salts).
Wash 2: Cold Sat.
(neutralizes adventitious acid; skip if product is base-sensitive).[1]
Wash 3: Cold Brine (breaks emulsions, pulls water out of organic layer).
Drying: Drain organic layer onto a pad of anhydrous
(faster kinetic drying than ).
Concentration: Filter and concentrate on a rotovap with a bath temp <30°C .
Protocol B: The "Rescue" Reflux (Chemical Polish)
Use this if your crude contains significant sulfonic acid (confirmed by NMR/TLC).
The Logic: You cannot separate sulfonic acid from sulfonyl chloride easily by crystallization. Instead, chemically revert the acid back to the chloride using Thionyl Chloride (
).
Dissolve the crude mixture (containing the acid impurity) in neat
(approx. 2-3 equivalents relative to the acid).
Add a catalytic drop of DMF (forms the Vilsmeier-Haack reagent, accelerating the conversion).
Reflux at 60°C for 1-2 hours under
.
Vacuum Strip: Remove excess
under high vacuum. To ensure complete removal, add dry Toluene and strip again (azeotropic removal).
Proceed to Protocol C (Recrystallization).
Protocol C: Anhydrous Recrystallization
The Gold Standard for solid sulfonyl chlorides.
Solvent Selection Table:
Solvent System
Suitability
Notes
| Hexane /
| Excellent | Dissolve in minimal DCM, layer Hexane on top. Store in freezer. |
| Toluene / Pentane | Good | Good for aromatic sulfonyl chlorides. |
| Petroleum Ether | Good | Cheap, effective for highly non-polar chlorides. |
| Methanol / Ethanol | FORBIDDEN | Will react to form sulfonate esters (solvolysis). |
Workflow:
Dissolve crude solid in the minimum amount of "Good Solvent" (e.g., DCM or Toluene) at slightly elevated temp (30-40°C).
Filter rapidly through a glass frit (remove physical dust/salts).
Add "Poor Solvent" (Hexane/Pentane) until cloudiness persists.
Heat gently to clarify, then wrap flask in foil and let stand at RT, then -20°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying crude reaction mixtures.
Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use Flash Chromatography?A: Proceed with extreme caution. Standard silica gel contains surface hydroxyls and adsorbed water that hydrolyze sulfonyl chlorides.
Recommendation: Use a "Flash Filtration" rather than a full column. Use a short pad of silica, elute rapidly with non-polar solvents (Hexane/EtOAc 9:1), and collect fractions immediately.
Modification: Some chemists treat silica with 1% Triethylamine to neutralize acidity, but this carries a risk: highly reactive sulfonyl chlorides can react with the amine to form sulfonamides or sulfenes [1].
Q: How do I store these compounds for long periods?A: Moisture is the enemy.
Flush the vial with Argon/Nitrogen.
Seal with Parafilm or electrical tape.
Store at 4°C or -20°C .
The "Desiccator Trick": Store the vial inside a secondary jar containing pellets of
or Drierite.
Q: How do I distinguish the Sulfonyl Chloride from the Sulfonic Acid by NMR?A: Look at the aromatic region.
Sulfonyl Chloride (
): The ortho-protons are significantly deshielded (shifted downfield, often >8.0 ppm) due to the strong electron-withdrawing nature of the group.
Sulfonic Acid (
): The ortho-protons will shift upfield relative to the chloride. Also, the acid is usually insoluble in [2].
A Senior Application Scientist's Guide to Interpreting FTIR Spectra of Sulfonyl Chlorides
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Sulfonyl Chlorides and the Need for Precise Characterization Sulfonyl chlorides (R-SO₂Cl) are a cornerstone functional...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Sulfonyl Chlorides and the Need for Precise Characterization
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone functional group in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their high reactivity makes them invaluable intermediates for the construction of sulfonamides, sulfonate esters, and other vital sulfur-containing motifs.[1][2] However, this same reactivity presents a significant analytical challenge. Ensuring the identity, purity, and stability of these compounds is paramount for reproducible downstream reactions and the ultimate safety and efficacy of the final product.
Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for the initial identification and characterization of sulfonyl chlorides.[1] This guide provides an in-depth exploration of the characteristic FTIR spectral features of sulfonyl chlorides, offering a comparative analysis with related functional groups, a validated experimental protocol, and the underlying rationale to empower you to interpret your spectra with confidence.
The Vibrational Fingerprint of a Sulfonyl Chloride
The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint." For a sulfonyl chloride, the most informative region of the FTIR spectrum is dominated by the stretching vibrations of the sulfonyl (SO₂) group.
The key to identifying a sulfonyl chloride lies in recognizing two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[3][4]
Asymmetric S=O Stretch (νₐₛ SO₂): This high-frequency, strong absorption typically appears in the range of 1370-1410 cm⁻¹ .[3][5]
Symmetric S=O Stretch (νₛ SO₂): This second strong absorption is found at a lower frequency, generally between 1166-1204 cm⁻¹ .[3][5]
The presence of this pair of intense bands is a strong indicator of a sulfonyl group. The S-Cl stretching vibration is also present but is often weaker and falls in the far-infrared region, which may not be accessible on all standard mid-IR spectrometers.
Comparative Analysis: Distinguishing Sulfonyl Chlorides from Related Functional Groups
A common challenge in spectral interpretation is differentiating between similar functional groups. The precise position of the S=O stretching bands can be subtly influenced by the electronic environment, providing clues to distinguish sulfonyl chlorides from other sulfonyl-containing compounds.
Functional Group
Asymmetric S=O Stretch (cm⁻¹)
Symmetric S=O Stretch (cm⁻¹)
Other Key Features
Sulfonyl Chloride (-SO₂Cl)
1370 - 1410 (Strong)
1166 - 1204 (Strong)
Absence of broad O-H stretch.
Sulfonic Acid (-SO₃H)
1342 - 1350 (Strong)
1150 - 1165 (Strong)
Very broad O-H stretch from 2500-3300 cm⁻¹.
Sulfonate Ester (-SO₂OR)
1335 - 1372 (Strong)
1168 - 1195 (Strong)
Presence of C-O stretching bands.
Sulfonamide (-SO₂NR₂)
1335 - 1370 (Strong)
1155 - 1170 (Strong)
N-H stretching bands (if primary or secondary) around 3200-3400 cm⁻¹.
Sulfone (R-SO₂-R')
1300 - 1350 (Strong)
1120 - 1160 (Strong)
Generally, at a slightly lower frequency than sulfonyl chlorides.
Expert Insight: The electron-withdrawing nature of the chlorine atom in a sulfonyl chloride leads to a slight increase in the frequency of the S=O stretching vibrations compared to sulfonamides and sulfones. This subtle shift can be a key diagnostic marker when comparing spectra.
Workflow for Sulfonyl Chloride Identification via FTIR
The following diagram outlines a logical workflow for identifying a sulfonyl chloride functional group from an unknown FTIR spectrum.
Caption: A decision-making workflow for identifying sulfonyl chlorides using FTIR spectroscopy.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Sulfonyl Chloride
This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient technique that requires minimal sample preparation.
Materials and Equipment:
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Sample of the sulfonyl chloride (liquid or solid)
Spatula or pipette
Solvent for cleaning (e.g., isopropanol, acetone)
Lint-free wipes
Personal Protective Equipment (gloves, safety glasses)
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate. A clean crystal is crucial to avoid cross-contamination and spectral artifacts.
Background Collection:
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
Sample Application:
For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal.
For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal surface.
Sample Spectrum Collection:
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.
Compare the observed peak positions with the characteristic ranges for sulfonyl chlorides and related functional groups as detailed in the comparison table.
Cleaning:
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
Trustworthiness and Self-Validation
The protocol described is self-validating through several key checks:
Background Spectrum: A "clean" background spectrum should show characteristic peaks for atmospheric water vapor and carbon dioxide. If other peaks are present, the crystal is not clean.
Reproducibility: Re-running the same sample should yield an identical spectrum, confirming the stability of the instrument and the sample under the analysis conditions.
Consistency with Known Standards: Periodically running a known sulfonyl chloride standard (e.g., tosyl chloride) can verify instrument performance and confirm the expected peak positions.
Conclusion
FTIR spectroscopy is an indispensable first-pass analytical tool for any scientist working with sulfonyl chlorides. By understanding the origin of the characteristic asymmetric and symmetric S=O stretching vibrations and how their positions compare to those of other sulfonyl-containing functional groups, researchers can rapidly and confidently identify this crucial functional group. The provided workflow and experimental protocol offer a robust framework for obtaining high-quality, interpretable spectra, forming a critical component of a comprehensive analytical characterization strategy that also includes techniques like NMR and mass spectrometry for unambiguous structure elucidation.[3]
References
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]
A Comparative Guide to the Reactivity of Piperidine Sulfonyl Chlorides vs. Benzene Sulfonyl Chlorides for the Modern Researcher
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone. Its prevalence in a myriad of therapeutic agents underscores the importance of understanding the su...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone. Its prevalence in a myriad of therapeutic agents underscores the importance of understanding the subtle yet significant differences in the reactivity of the reagents used in its synthesis. This guide provides an in-depth, objective comparison of two key classes of sulfonylating agents: piperidine sulfonyl chlorides and benzene sulfonyl chlorides. By delving into the fundamental principles that govern their reactivity and providing practical experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Distinctions
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic and steric nature of the group attached to the sulfonyl moiety. The fundamental difference between piperidine and benzene sulfonyl chlorides lies in the nature of this substituent: a saturated, aliphatic heterocycle versus an aromatic ring.
Feature
Piperidine Sulfonyl Chloride
Benzene Sulfonyl Chloride
Structure
Contains a saturated piperidine ring attached to the sulfonyl chloride group.
Contains an aromatic benzene ring attached to the sulfonyl chloride group.
Electronic Effect
The piperidine ring is an electron-donating group (inductive effect).
The benzene ring is an electron-withdrawing group (resonance and inductive effects).
Steric Hindrance
The flexible piperidine ring can adopt various conformations, potentially influencing steric access to the sulfur atom.
The planar benzene ring presents a more defined steric profile.
Unraveling Reactivity: A Tale of Two Rings
The differing electronic properties of the piperidine and benzene rings are the primary drivers of the disparity in reactivity between their corresponding sulfonyl chlorides. The electrophilicity of the sulfur atom in the sulfonyl chloride group is the main determinant of its reactivity towards nucleophiles, such as amines, in the formation of sulfonamides.
Piperidine Sulfonyl Chlorides: The Electron-Donating Effect
The piperidine ring, being an aliphatic amine derivative, is a potent electron-donating group through the inductive effect (-I). This donation of electron density to the sulfonyl group decreases the partial positive charge on the sulfur atom. Consequently, the sulfur center becomes less electrophilic and, therefore, inherently less reactive towards nucleophiles.
Benzene Sulfonyl Chlorides: The Electron-Withdrawing Effect
In contrast, the benzene ring is a net electron-withdrawing group. This is due to the electronegativity of the sp²-hybridized carbon atoms and the ability of the aromatic ring to delocalize electron density. This withdrawal of electron density from the sulfonyl group increases the partial positive charge on the sulfur atom, making it a more potent electrophile. As a result, benzene sulfonyl chlorides are generally more reactive than their piperidine counterparts.
This fundamental difference in electronic influence is a critical consideration when planning a synthesis. For instance, when reacting with a less nucleophilic amine, a more reactive sulfonylating agent like benzene sulfonyl chloride may be necessary to achieve a reasonable reaction rate and yield. Conversely, for highly reactive amines, the milder reactivity of a piperidine sulfonyl chloride might offer better control and selectivity.
Steric Considerations: Beyond Electronics
While electronic effects are paramount, steric hindrance can also play a significant role in modulating reactivity. The chair-like conformation of the piperidine ring can present a different steric environment around the sulfonyl group compared to the planar benzene ring. Substituents on either the piperidine or benzene ring can further influence the accessibility of the electrophilic sulfur atom to the incoming nucleophile. In general, increased steric bulk on the sulfonyl chloride or the nucleophile will decrease the reaction rate.
Experimental Evidence: A Practical Perspective
While direct, side-by-side kinetic comparisons in the literature are not abundant, the principles of organic chemistry, along with extensive experimental observations, support the general reactivity trend: benzene sulfonyl chlorides are more reactive than piperidine sulfonyl chlorides. This is consistently observed in the conditions required to effect sulfonamide formation. Reactions with benzene sulfonyl chlorides often proceed readily at room temperature, while those with aliphatic sulfonyl chlorides may require heating or longer reaction times to achieve comparable conversions.
In the Lab: Representative Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for the synthesis of sulfonamides using both benzene sulfonyl chloride and a representative protocol for a sulfamoyl chloride, which serves as a proxy for piperidine-1-sulfonyl chloride.
Protocol 1: Synthesis of N-Benzylbenzenesulfonamide
This protocol details the reaction of the highly reactive benzene sulfonyl chloride with benzylamine.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of N-Benzylbenzenesulfonamide.
Materials:
Benzylamine
Benzenesulfonyl chloride
Triethylamine
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add benzenesulfonyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired N-benzylbenzenesulfonamide.
Protocol 2: Synthesis of a Piperidine-based Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from piperidine-1-sulfonyl chloride. Due to its reduced reactivity compared to benzene sulfonyl chloride, slightly more forcing conditions may be required.
Diagram of the Reaction Scheme:
Caption: General reaction for the formation of a piperidine-based sulfonamide.
Materials:
Piperidine-1-sulfonyl chloride
Primary or secondary amine
Pyridine or other suitable base
Acetonitrile or Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the amine (1.0 eq) in anhydrous acetonitrile or DCM, add pyridine (1.5 eq).
Add piperidine-1-sulfonyl chloride (1.2 eq) to the solution.
Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring by TLC.
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or recrystallization.
Conclusion: Making the Right Choice for Your Synthesis
The choice between a piperidine sulfonyl chloride and a benzene sulfonyl chloride is a strategic one, guided by the specific requirements of the synthetic target and the nature of the nucleophile.
Benzene sulfonyl chlorides are the workhorses for sulfonamide synthesis, offering high reactivity that is suitable for a broad range of amines. They are the reagent of choice when rapid and efficient sulfonylation is desired.
Piperidine sulfonyl chlorides , with their attenuated reactivity, provide a milder alternative. This can be advantageous when dealing with sensitive substrates or when greater control over the reaction is needed. They are particularly useful in the synthesis of N,N'-disubstituted sulfamides where sequential and controlled addition is paramount.
By understanding the interplay of electronic and steric effects, and by having robust experimental protocols at their disposal, researchers can confidently select the optimal sulfonylating agent to advance their synthetic campaigns and drug discovery programs.
References
A comprehensive list of references is not available as direct comparative studies were not found in the search results. The information presented is based on established principles of organic chemistry and general protocols for sulfonamide synthesis. For specific applications and detailed procedures, consulting primary literature and chemical methodology resources is recommended.
Validation
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Introduction: Navigating the Analytical Challenges of a Key Synthetic Intermediate 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery, frequently utilized in the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Analytical Challenges of a Key Synthetic Intermediate
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery, frequently utilized in the synthesis of complex sulfonamides that are explored for a wide range of therapeutic targets. The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents significant challenges for analytical characterization and quality control. Its susceptibility to hydrolysis and thermal degradation necessitates robust, well-validated analytical methods and, critically, the use of high-quality, thoroughly characterized reference standards.[1][2]
This guide provides an in-depth comparison of analytical methodologies and reference standard considerations for 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. We will explore the technical nuances of various analytical techniques, offer detailed experimental protocols, and present a logical framework for selecting the appropriate grade of reference material for your specific research and development needs. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to ensure the accuracy, precision, and reliability of their analytical data.
Physicochemical Properties and Stability: The Root of Analytical Complexity
Understanding the inherent properties of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is fundamental to developing reliable analytical methods and ensuring the integrity of reference standards.
The primary analytical challenge stems from the sulfonyl chloride moiety. These compounds are known to be reactive and can degrade via several pathways, most notably hydrolysis from atmospheric or solvent-resident moisture, which converts the sulfonyl chloride to the corresponding sulfonic acid.[1][2] This degradation is often accelerated by heat.[4] Consequently, reference standards must be stored under controlled conditions, typically at 2-8°C under an inert atmosphere, to maintain their purity and integrity over time.[5] In synthesis, the more stable but less reactive sulfonyl fluorides are sometimes used as alternatives, a factor to consider when analyzing related process impurities.[1][6]
A Comparative Overview of Core Analytical Techniques
A multi-faceted analytical approach is required to fully characterize 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride, from structural confirmation to precise purity assessment. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the premier technique for assessing the purity and quantifying the content of sulfonyl chlorides, primarily due to its ability to analyze these non-volatile and potentially thermally labile compounds without degradation.[7]
Causality Behind Method Choices:
A reversed-phase C18 column is the standard choice, offering excellent retention and separation for moderately polar compounds like this one. The mobile phase typically consists of an organic modifier (acetonitrile) and water. The addition of an acid, such as formic or trifluoroacetic acid, is crucial for protonating any residual silanols on the column, which prevents peak tailing and results in sharp, symmetrical peaks.[8][9] UV detection is straightforward, although the chromophore in this specific molecule is not particularly strong, necessitating careful wavelength selection.
Experimental Protocol: HPLC-UV Purity Determination (Method A)
Standard Preparation: Accurately weigh approximately 10 mg of the 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
Chromatographic System: Set up an HPLC system with the conditions specified in Table 1, Method A.
Injection: Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).
Analysis: Inject the sample solution in duplicate.
Calculation: Calculate the purity by area percent, assuming all impurities have a similar response factor. For an assay against a reference standard, use the external standard method.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Impurity Profiling
LC-MS is indispensable for confirming the identity of the main peak and for identifying unknown impurities. It combines the separation power of HPLC with the definitive mass-to-charge ratio information from mass spectrometry.[7][10]
Causality Behind Method Choices:
Electrospray Ionization (ESI) in positive ion mode is the ideal choice because the piperidine nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion.[11][12] Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the compound and the elucidation of impurity structures. Common fragmentation pathways for piperidine derivatives include alpha-cleavage and ring fission, while sulfonyl chlorides characteristically lose Cl• (M-35) and SO₂ (M-64).[7][11]
Experimental Protocol: LC-MS Identification
LC System: Utilize the HPLC conditions from Method B in Table 1, replacing the formic acid with 0.1% formic acid in both water and acetonitrile for MS compatibility.
MS System: Couple the LC outlet to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Ionization Mode: Positive Ion Mode (ESI+).
MS Method:
Full Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ at approx. m/z 241.0).
Product Ion Scan (MS/MS): Perform a product ion scan on the precursor ion to generate a fragmentation spectrum for structural confirmation.
Data Analysis: Correlate the chromatographic peaks with their corresponding mass spectra. Analyze the fragmentation pattern to confirm the structure of the main peak and propose structures for any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for absolute structural confirmation. Both ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework. For a reference standard, NMR is non-negotiable for verifying its identity.
Causality Behind Method Choices:
Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. The resulting ¹H NMR spectrum will show distinct signals for the piperidine ring protons, the N-methyl group, and the carbamoyl proton, with chemical shifts and coupling patterns that are unique to this structure. Quantitative NMR (qNMR), where the signal intensity of the analyte is compared to that of a certified internal standard, is a primary method that can be used to determine the exact purity of a reference standard without requiring a pre-existing standard of the same compound.
Expected ¹H NMR Spectral Regions (Illustrative):
Piperidine Ring Protons: A complex series of multiplets, typically in the range of 1.5-4.0 ppm.
N-Methyl Protons: A doublet (due to coupling with the adjacent NH) or a singlet, typically around 2.7-2.9 ppm.
Carbamoyl Proton (NH): A broad singlet or quartet, often in the region of 5.0-7.0 ppm.
Selecting the Right Reference Standard: A Decision Framework
The choice of a reference standard is not trivial; it directly impacts the quality and validity of analytical results. The required quality of the standard is dictated by its intended application.
Routine qualitative identification, limit tests, system suitability.
Purity
≥99.5% (often by qNMR)
≥95% (typically by HPLC area %)
Characterization
Comprehensive: ¹H NMR, ¹³C NMR, LC-MS, HPLC, Loss on Drying, Elemental Analysis.
Standard: HPLC purity, Identity confirmation (e.g., MS or ¹H NMR).
Documentation
Detailed Certificate of Analysis with all spectral data and uncertainty statement.
Basic Certificate of Analysis with purity value and identity confirmation.
Traceability
Traceable to national or international standards (e.g., USP, NIST).
Traceable to a characterized in-house primary standard.
| Relative Cost | High | Moderate |
Visualizing the Workflow and Decision Process
To ensure consistency and quality, analytical processes should follow a structured workflow. The following diagrams illustrate a typical workflow for qualifying a reference standard and a decision-making process for its selection.
Caption: Workflow for the qualification of a primary reference standard.
Caption: Decision tree for selecting the appropriate reference standard.
References
Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjVkYTVPAYo9L3FNUpBPJ7B1UDNyYMZDwDR3EPLQ6V3W499xEqiY9bVxp4vVIna5hkJvKSbN0phD6rJbPnu8X9g1iDqVz8R1eMWW1oyS07WyRYfb9F-IAwQ9NhJd4n5HtXDTzNhIEeaqZtaIy0dEUNqNF-N5Y64-avN_34DwcZHArEPOmKJsCTj-zOuClaxrE0ftPmL8dWmw4X5ApReHuxyEs8knFlitVBmaKqlY=]
ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoprCa6MS7fm2GVh9m-e4jeSs4zFsqrwW4UIwPVa-zXoKkuWbyg7BIkn63YP2Kbi99jKH9wsIpW-APn4-XDCH2w6H81F_AISSmXNTFG8NC6TT1WJemcUcxrnN8UHlL3WOopqHlmHngUsN117KfwCjiUeKjcA==]
Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [https://vertexaisearch.cloud.google.
Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJPQ3orQ_AhgwEp5BPo-_eWWYpxh-7lCcNLJGzux7hEjJexP5wNDT7rS9YmkyFIpTGjrN4KKJcNQHy3zNoEvUsmx2hSEVc68TY0TQIZTosvfudprFZIxy09akgeZTfKd0j8zdcdwQfNHirPCYSJtjxDqfCRuwsI_exrRtDZu7tbS1c1wuuwwpnPkwBz0vyCggRiKUgLHRlCw4aACxo2nFw9iuMc5EKv6VrQMmMMfjrlUHDYppU1CQBt-XhYCyBLijtyvmhWkIn]
SIELC. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErYfMiCHdpWt2XALPV8bFUAYtnztFrz4TxSgq-StSUxHnlkHDoXezEln3NCunlYRTuX4fpFcoa3FpjkYX6Kpiig0i7y7-jUlMSSXzSWkvWKutw08wlh6KkE-4qlms_6NiVFasfFIz87FGwFJMem0YPUOG1O9PnMjDnFQRI1EfXJNC0JEUQ12116mNC7Hem]
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwbVjbselAhx5X4l3sZr8SdaEqSvgaxxluJD_Vokovc2-TGmiO6L-Oj0IA7yVBNTHWw513nN4uP0CzfbsSFGx80nd3kz4x_3g91mXWswuiA-PJakWS4Kpo9_Ab_Bw-ZXrFNaTgGPMwsDnN86jAUHl0pj9X_qP4K0qvgSzSJaURq6gpcttgAv5tXCohOBxX7a6xihTKtomqK6YSLO56233Fv8YUhCvGTPyx5w==]
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTiVoCd5r3_mTP00BsPD8wASTwVp_-_6IiQLFENLwhLVb4EAIqJ6kB3F6t3PT57_sFcGyprfBEOZk-akmQoDOB--tB8ocWQnlH1FbRm2MxYjmjGkMH9Mz60PvzYGgZA3uPCeKFtm8IPzRNGln5baBO7bdxwC9rXDaMtC5x8OfQTLGTimbT67-_QDmnxcK5XUfH-Z3sfTkBb35-3DX-cJJA1iGf8NXCvwLfBRyOGNpBXUl3gZcY33Am3ETxQgPV9CSSC5UfBn0M6uYFlsRf77MaXOiVbN7wEtRdqOEfmbMHGkAsHfHBaHTXV7Q2zJA8]
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_cApZOiC3mBvonOBsc_yzRGqm1LFl5KI0Q6Cn7Z1PjX4tMHXXVsVJmd8F0L3UjBH_glJMPUYP22zy3Np4ljbnCTNWZaC27gVa4dipD8LEfq4_4p2DWlfXFSJ1NSs_JI-n1XaLJwa0A==]
Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHGG7ECVBahADrmoe4BB_dKFM-vHE1nIkdgAu-NMh5T2MWDzUYHeNkhx_zZJdLlg5AzV4B4XVJyry9WOJliPWIsuFxshXa1L-emaZGWVIr08uEAApFbhur5yy_u7cw8T1fi_ox4TmfCy3]
Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjsCQ0ZCL041A8V8BTi-LsuGqr6Pq011ztiY7Whe4_ZRt0YMDtrhID0WAt0mg6bcdt-OHU9zpqbKUw3bBsXh8uYEX5i2nt-JVXTY7DCDocs8GI5TPGpNN-Xq-T4qX4xrt9_RxyMMCvK-Z637I=]
Enamine. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr6eaSgexzBSnZ57cRkls26Ky_w-xQYIXKFcKrJFbJYq30arwt6d4B-I00z387i91EgDmKltauy5bPHb2ijAT3Nubw_zH_lDjtr5WLnP_-6wqFMaVQL_iQziZK2powwQ_AyTCHyeSwzn9jlxyj9bzpH44nDcIZC5QvSZ5G83wJwVif]
NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6u8BvRXSQd9cNIq3u_SQsER2SIMGsAB9v-pATvJNFsMNCnaRigHceU-KpYzu6cGmraI8SEb7dD8x0EbHV-ngsXBA7LPgeFycr9iGI6kR5Y-G2Ew9vc8KYCKmaQwlX3-1qokKRP7Wfg9Yk-Wk=]
ResearchGate. (2025). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-6nqFvsed9kfBcmCVvuv4N-BaZEZrQ69H8MvlPLzZovnFAD1HRIe_ahTT1SKaY3FuxGwt6uuLNevgiV_Ynz1HJYVBYI8H2dPULz1lBDlpqqPeOEfhr4aLyX5Wt4HW3A9rTHB0pWVx9jt0-uU5jiEeOMRZVoPudEIyOpMfU3-hX7D6JJmEzfY1ftfv5ZYEMrqJwA8glhvVCCGm5jhCxEgq7nyU42Ljoq4P037fjVzQlaZs9diOtBFJvehQ7ioySrtzPyM70QktCJaJIJK41pkCUj0pe6J16YzV1AxGG3glcwwIQ==]
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from Alternative Therapies In Health And Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtGry69-oFqRg-_i5RyEFD3Yu344l7q27RywjMAI5Iyyl0GaUTYg3PHLITg706_hYhtEELYBl9nCrw1m1Fkz1VgS7ooyA2CT5bya5NhAdEXxPBwH1aOdg8vaWXkbCAvJsMLgCDxS8XnUKlIwiAFZU4]
CHIRALEN. (n.d.). 1250714-53-4 | 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. Retrieved from CHIRALEN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqZ8DlwGclJTPc7zFe-QVZwsKhB3aKiWFr5oiVOuXxvZtXcB5Ic9Nw_tpvicYuMN4-JvEn3DSqPD-cldwgszJX1bK1czYOy_ZY5LZ-6_r5pzLu4ztMBxlHPa76lJkCCcqRT14]
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from UniCA IRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYgEnvYOeSswxDxuPPWEOqFsMCAwvT6WN9r-cZldvAImVKFq5ZYMXgRbAF-27o_x0T5lBtl1iVhhbTccA5mwbZUKZiGNeA9ACWC4JAjDEm-t5EYbcjgQboFlypnh8hADlrhaOLz5fzGrxKRW77Ld4nkPa6oxUWHampP4-6B58SB40vb_fnG0tCK0Vu4ZUgGnhX_7DET1F8R-8EzxhhNg==]
Sigma-Aldrich. (n.d.). 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfLGaoyJit5mdyK1FlELVBy9hE7rs61Dd_j0py95LE7Sr40zlgdIIC3pVHKQNB6lWnuCvRll9ci6K9DdLb21XLwF56Lnor-Z-LxkDjb7zamc0H2X1PtjDZEo1zDekaWWOvgc2kRkQH5MvibuzF3ujq6NjQvPuPRdZHrsXIRypSxnu26FT_MVW]
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUSPkGhVE_9-fC9OSsVCGi99f-qubey5zhuXjljxfUq3hUo5SrYmx5UtNlb-YM2GFT5ep7uXB3ZhWJ-TRWWr-BDVZ_yd7f7efLPjQXbHxjkIi7Y8OSUFSX4vwH6pUP7Cvpo3cWuQtS-YpzlYOgY3xJ04VDv3ojxy-wnJ1Sc5EQoimJkfrTRDbnxlXRhWppEkVPqnTzstNqMWbBIIAXxIyoHKMMG2pvamFAwDgoH6veMDvbVZuU84Fhvj1lOBk-1U3FEJPd3S-UyIXXVRF0f-PmlymQKHhDfKW4w3PXkf32V5YwM5iOjFiV0g==]
AccelaChem. (n.d.). 1250714-53-4,4-(methylcarbamoyl)piperidine-1-sulfonyl chloride. Retrieved from AccelaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIYWiVWHC3TCnuykhsHoS-wQmHrgaTiI1jKnW6XmTbtYVHTvqJJG2yVr04vSqgNnZvvuv8BX3DP5at98FqAP3NswNmOR4Ui9PZdByMUZEJ9vyqYwqek3UJZ4SKlaVN53UEt5polxeoIHJFVkq-bSYrCu_4dBoqEVTxp2n93tLZiw0cd5juiw==]
The following guide provides an in-depth technical comparison of bioactivity for inhibitors derived from the piperidine-1-sulfonyl chloride scaffold. It is structured to assist researchers in evaluating this pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of bioactivity for inhibitors derived from the piperidine-1-sulfonyl chloride scaffold. It is structured to assist researchers in evaluating this pharmacophore for hit-to-lead optimization.
Executive Summary
Piperidine-1-sulfonyl chloride (PSC ) is a pivotal organosulfur reagent used to generate sulfamoyl piperidines and sulfonylureas . Unlike the ubiquitous benzenesulfonamide scaffold (found in Acetazolamide), PSC-derived inhibitors introduce a non-aromatic, lipophilic "tail" (the piperidine ring) directly attached to the sulfonyl group.
This structural modification critically alters bioactivity profiles:
Selectivity: Enhances binding to hydrophobic pockets in Carbonic Anhydrase (hCA) isoforms (IX and XII), reducing off-target cytosolic inhibition.
Metabolic Stability: The piperidine-sulfonyl core acts as a robust bioisostere for amides in 11
-HSD1 inhibitors , improving half-life without sacrificing potency.
Permeability: Increased logP values facilitate blood-brain barrier (BBB) penetration for CNS targets compared to polar sulfonamides.
Chemical Scaffold & Rational Design
The utility of piperidine-1-sulfonyl chloride lies in its reactivity as an electrophile. It allows for the rapid "capping" of nucleophiles (amines, alcohols) to install the Piperidine-SO2- moiety.
SAR Logic: The "Tail" Approach
In enzyme inhibition, particularly for metalloenzymes like Carbonic Anhydrase, the molecule functions via two domains:
Zinc Binding Group (ZBG): The sulfonamide (
) or sulfonylurea oxygen/nitrogen coordinates the catalytic metal.
Hydrophobic Tail: The piperidine ring interacts with hydrophobic residues (e.g., Phe131 in hCA II) to stabilize the complex.
Figure 1: Synthesis and pharmacophore assembly. The chloride reagent installs both the hydrophobic tail and the sulfonyl anchor in a single step.
Comparative Bioactivity Data
The following data compares PSC-derived inhibitors against industry standards (Acetazolamide for CA inhibition; Glycyrrhetinic acid for 11
-HSD1).
A. Carbonic Anhydrase Inhibition (hCA)
Piperidine-1-sulfonamides are potent inhibitors of tumor-associated isoforms (hCA IX/XII). The piperidine ring provides steric bulk that fits the larger active site of hCA IX better than the compact hCA II active site.
Table 1: Inhibition Constants (
) of Piperidine Derivatives vs. Acetazolamide
Inhibitor Class
Compound Structure
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Standard
Acetazolamide (AAZ)
250
12
25
0.48 (Non-selective)
PSC-Based
Piperidine-1-sulfonamide
340
18
14
1.2
PSC-Based
4-Benzylpiperidine-1-sulfonamide
45
0.9
4.2
0.21
PSC-Based
4-(Sulfamoylbenzoyl)piperidine
>10,000
271
8.1
33.4 (Highly Selective)
Data Source: Synthesized from Supuran et al. and related SAR studies [1][3]. Note: Lower
indicates higher potency.
Key Insight: While the parent piperidine-1-sulfonamide is comparable to AAZ, derivatizing the piperidine ring (e.g., 4-benzyl) drastically improves potency (
0.9 nM for hCA II).
B. 11
-HSD1 Inhibition (Metabolic Disease)
Inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Hydroxysteroid Dehydrogenase Type 1 treat metabolic syndrome by blocking the conversion of cortisone to cortisol.[1] The Piperidine-SO2- group is a bioisostere for the amide bond found in early inhibitors.
Table 2: Metabolic Stability and Potency
Scaffold
(Human 11-HSD1)
Microsomal Stability ()
Mechanism
Amide Linker (Standard)
12 nM
24 min
Competitive
Piperidine-1-sulfonyl
15 nM
>60 min
Competitive
Observation: The sulfonyl linker offers superior metabolic stability against amidases while maintaining nanomolar potency [4].
Mechanism of Action (Structural Biology)
Carbonic Anhydrase Binding Mode
The inhibition mechanism relies on the coordination of the sulfonyl moiety to the
) displaces the zinc-bound water molecule/hydroxide ion.
Tetrahedral Geometry: The zinc ion adopts a distorted tetrahedral geometry coordinated by three Histidine residues (His94, His96, His119) and the inhibitor.
Hydrophobic Pocket: The piperidine ring of the PSC-derivative sits in the hydrophobic pocket lined by Val121, Leu198, and Trp209. This interaction is absent in smaller inhibitors like Methazolamide.
Figure 2: Mechanism of Action for Carbonic Anhydrase inhibition. The sulfonyl nitrogen coordinates Zinc, blocking the catalytic cycle.
Experimental Protocols
Protocol A: Synthesis of Piperidine-1-Sulfonamides
Use this protocol to generate the inhibitor from the chloride reagent.
Slowly add Piperidine-1-sulfonyl chloride (diluted in DCM) over 15 minutes.
Warm to Room Temperature (RT) and stir for 4–12 hours.
Monitor: TLC (Hexane:EtOAc 7:3).
Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over
.
Purification: Recrystallization from Ethanol or Flash Chromatography.
Protocol B: Stopped-Flow CO2 Hydration Assay
Self-Validating Step: Always run Acetazolamide as a positive control on the same plate.
Buffer: 20 mM Hepes (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water.
Method:
Incubate enzyme (hCA) with inhibitor (10 nM – 10
M) for 15 min at RT.
Mix enzyme-inhibitor solution with substrate in a stopped-flow apparatus.
Measurement: Monitor absorbance drop at 557 nm (color change from red to yellow as pH drops).
Calculation: Determine initial velocity (
). Calculate using non-linear regression (Log[inhibitor] vs. Response).
Conversion: Convert
to using the Cheng-Prusoff equation: .
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Boyle, C. D., et al. (2014). Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
Scott, J. S., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[1] Journal of Medicinal Chemistry. Link
PubChem. (2024). Piperidine-1-sulfonyl chloride Compound Summary. National Library of Medicine. Link